molecular formula C13H13FN2OS B2833945 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 1322269-86-2

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2833945
CAS No.: 1322269-86-2
M. Wt: 264.32
InChI Key: WEFIFUHTBZLFMI-SQFISAMPSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole compounds, such as N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, often involves the condensation of 2-aminobenzenethiol with aldehydes or ketones . Recent advances in the synthesis of benzothiazole compounds have focused on green chemistry approaches, using raw materials like thioamide or carbon dioxide .


Molecular Structure Analysis

The molecular structure of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is defined by its molecular formula, C13H13FN2OS. The structure is unique and offers great potential for diverse applications in scientific research.


Chemical Reactions Analysis

Benzothiazole compounds, including N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, have been found to have diverse chemical reactivity and a broad spectrum of biological activity . They are often synthesized through a condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .

Scientific Research Applications

Development of Fluorine-18-labeled Compounds

Researchers synthesized fluorinated derivatives of WAY 100635, a compound related to the chemical structure of interest, for radiolabeling with fluorine-18. These compounds, including variants of cyclopropanecarboxamide derivatives, were evaluated in rats for their biological properties, including brain and blood clearance rates. Some derivatives showed promising properties for assessing dynamic changes in serotonin levels and receptor distribution, suggesting their utility in neuroimaging applications (Lang et al., 1999).

Synthesis and Evaluation of Benzothiazole Derivatives

A series of benzothiazole derivatives, including those structurally related to N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, were synthesized and assessed for their cytotoxic and antimicrobial activities. Some of these compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth, highlighting their potential in developing new therapeutic agents (Nam et al., 2010).

Antitumor Activity of Benzothiazole Derivatives

Further exploration into benzothiazole derivatives revealed compounds with excellent in vivo inhibitory effects on tumor growth. These studies focused on designing and synthesizing biologically stable derivatives to enhance antitumor efficacy, offering insights into the development of new cancer treatments (Yoshida et al., 2005).

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c1-2-16-11-9(14)4-3-5-10(11)18-13(16)15-12(17)8-6-7-8/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFIFUHTBZLFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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